molecular formula C18H18F2N2O3 B2422768 N1-(2,5-difluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide CAS No. 1797338-66-9

N1-(2,5-difluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

Cat. No.: B2422768
CAS No.: 1797338-66-9
M. Wt: 348.35
InChI Key: VDKMDDRMCHSWQG-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H18F2N2O3 and its molecular weight is 348.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

A novel approach to synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which may include compounds structurally related to N1-(2,5-difluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide, has been developed. This method involves the rearrangement of 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement and a new sequence, proving operationally simple and high yielding. This offers a useful pathway for synthesizing anthranilic acid derivatives and oxalamides, highlighting its potential in creating diverse oxalamide compounds for various applications (Mamedov et al., 2016).

Electrochemical Applications

The study of novel ionic liquids, including those with structures bearing resemblance or functional groups related to this compound, demonstrates significant electrochemical properties. For instance, certain aliphatic quaternary ammonium salts form ionic liquids that exhibit high ionic conductivity and wide potential windows, suggesting potential use in electrochemical capacitors. This highlights the role of such compounds in enhancing the performance of energy storage devices (Sato et al., 2004).

Lithium–Sulfur Batteries

A hybrid ionic liquid-based electrolyte for lithium–sulfur batteries, incorporating an ionic liquid similar in function to components within this compound, shows improved cycle stability and rate capability. Changing the solvent composition within the electrolyte significantly influences its overall properties, aiding in achieving a balance between polysulfide dissolution and Li surface protection. This indicates the compound's potential applicability in developing high-performance lithium–sulfur batteries (Lu et al., 2020).

Supramolecular Assemblies

The cocrystallization of N,N′-diaryloxalamides with pentafluorophenol leads to molecular complexes characterized by strong interactions and hydrogen bonding, suggesting the utility of oxalamide compounds in forming supramolecular assemblies. This points to their potential in creating novel materials with specific structural and functional properties (Piotrkowska et al., 2007).

Reactivity and Ligand Behavior

The reactivity of oxalamide-based carbenes, potentially including those similar to this compound, has been explored. These studies provide insights into the cyclopropanation products and the formation of selenides, highlighting the compound's versatility as a ligand and its potential applications in organometallic chemistry and catalysis (Braun et al., 2012).

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3/c1-11-5-3-4-6-13(11)16(25-2)10-21-17(23)18(24)22-15-9-12(19)7-8-14(15)20/h3-9,16H,10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKMDDRMCHSWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.